molecular formula C11H14ClNO2 B13889169 cis-3-Phenylpyrrolidine-2-carboxylic acid hydrochloride

cis-3-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13889169
M. Wt: 227.69 g/mol
InChI Key: CUAVFLWYXFQKBH-IYPAPVHQSA-N
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Description

rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride is a racemic mixture of two enantiomers, which means it contains equal amounts of two mirror-image forms of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Mukaiyama crossed aldol reaction between a silyl enol ether and an aldehyde . The reaction conditions often include the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
  • rac-(2R,3R)-1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Uniqueness

rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group. This combination of features makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1

InChI Key

CUAVFLWYXFQKBH-IYPAPVHQSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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